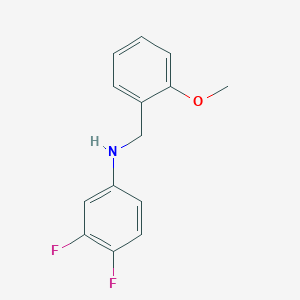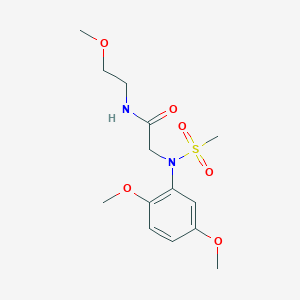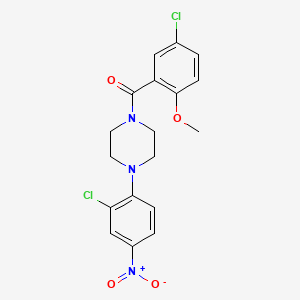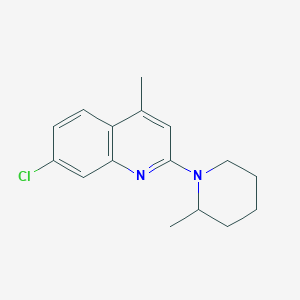![molecular formula C25H24N2O2 B5206228 N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide, also known as PB-28, is a synthetic compound that belongs to the family of benzamide derivatives. PB-28 has been widely studied for its potential as an anticancer agent due to its ability to selectively bind to androgen receptors.
作用機序
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide binds to the androgen receptor with high affinity and specificity. This binding inhibits the interaction between the androgen receptor and its co-activators, leading to the inhibition of androgen receptor-mediated gene transcription. This disruption of the androgen receptor signaling pathway ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been shown to induce apoptosis in cancer cells through the inhibition of androgen receptor-mediated gene transcription. This cell death pathway is selective for cancer cells, as normal cells do not express high levels of androgen receptors. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has several advantages as an anticancer agent. It is highly selective for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been found to be effective against cancer cells that are resistant to other anticancer agents. However, N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life in the body, which can limit its effectiveness.
将来の方向性
There are several future directions for the study of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide. One area of research is the development of more effective formulations of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide that improve its solubility and bioavailability. Another area of research is the exploration of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide as a potential treatment for other types of cancer, such as breast cancer and ovarian cancer. Finally, the development of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide analogs with improved pharmacological properties could also be an area of future research.
合成法
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with piperidine-1-carbonyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide.
科学的研究の応用
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively bind to androgen receptors, which are overexpressed in many types of cancer, including prostate cancer. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the androgen receptor signaling pathway.
特性
IUPAC Name |
4-phenyl-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(21-14-12-20(13-15-21)19-8-3-1-4-9-19)26-23-11-7-10-22(18-23)25(29)27-16-5-2-6-17-27/h1,3-4,7-15,18H,2,5-6,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPXKYAUHDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidin-1-ylcarbonyl)phenyl]biphenyl-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)

amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)


![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)